molecular formula C10H13NO3 B3059240 (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959574-09-5

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3059240
CAS No.: 959574-09-5
M. Wt: 195.21 g/mol
InChI Key: ALZYDSFTANAOHF-IUCAKERBSA-N
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a m-tolyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as m-tolylacetic acid.

    Protection of Functional Groups: The amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted side reactions.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The m-tolyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a m-tolyl group.

    (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYDSFTANAOHF-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376164
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-09-5
Record name (2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 3
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 4
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 5
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

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